![molecular formula C16H21N3S B14612526 (2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine CAS No. 61020-75-5](/img/structure/B14612526.png)
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine is a complex organic compound characterized by its unique structure, which includes an indole moiety linked to a pyrrolidine ring via a sulfanylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfanylpropyl Chain Attachment: The indole is then reacted with a suitable thiol compound to introduce the sulfanylpropyl chain. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction, where the intermediate product is treated with a suitable amine under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole or pyrrolidine derivatives
Substitution: Various substituted indole or pyrrolidine compounds
Scientific Research Applications
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced composites.
Mechanism of Action
The mechanism of action of (2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylpropyl chain may facilitate binding to specific proteins, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. These interactions can lead to the modulation of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine: Unique due to its specific combination of indole, sulfanylpropyl, and pyrrolidine moieties.
Indole Derivatives: Compounds with similar indole structures but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural combination, which imparts distinct chemical and biological properties
Properties
CAS No. |
61020-75-5 |
|---|---|
Molecular Formula |
C16H21N3S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[3-(1H-indol-3-ylsulfanyl)propyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C16H21N3S/c1-19-10-4-8-16(19)17-9-5-11-20-15-12-18-14-7-3-2-6-13(14)15/h2-3,6-7,12,18H,4-5,8-11H2,1H3 |
InChI Key |
URNLJDXQPLMCDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NCCCSC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


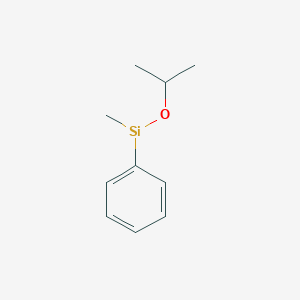
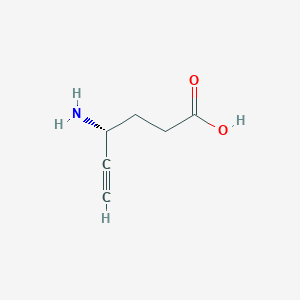
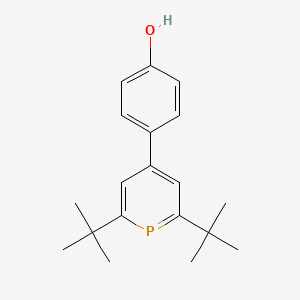
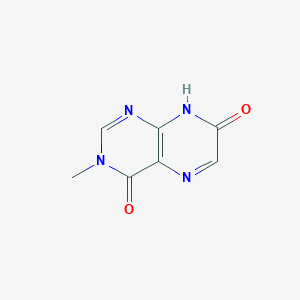
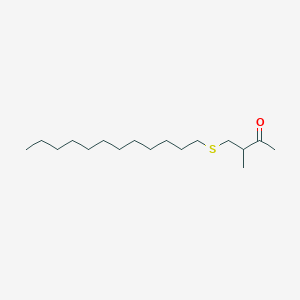
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
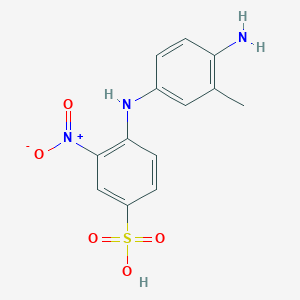


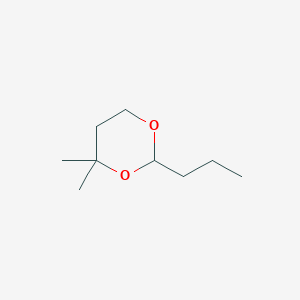
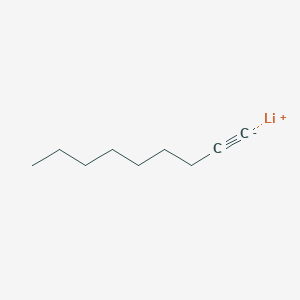
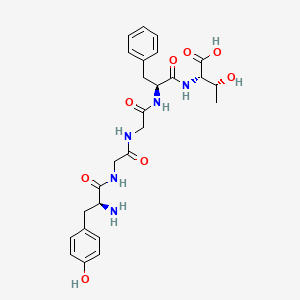
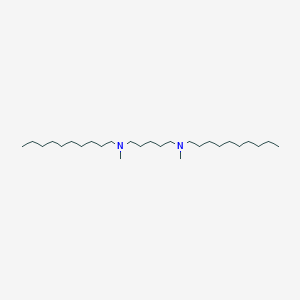
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
